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Cat. No.: B1683183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to Tiropramide. It is strongly suspected that

"Tisocromide" as originally requested is a typographical error. All data presented herein is

based on publicly available preclinical research on Tiropramide.

Introduction
Tiropramide is a smooth muscle relaxant that has been investigated for its therapeutic potential

in disorders characterized by smooth muscle spasms, such as irritable bowel syndrome and

biliary colic.[1] Its mechanism of action is multifaceted, targeting key pathways involved in the

regulation of smooth muscle contraction. This technical guide provides a comprehensive

summary of the available preclinical pharmacokinetic and pharmacodynamic data for

Tiropramide, with a focus on data presentation in structured tables, detailed experimental

methodologies where available, and visualization of key concepts.

Pharmacodynamics
Tiropramide exerts its spasmolytic effects through a combination of mechanisms, primarily

centered on increasing intracellular cyclic adenosine monophosphate (cAMP) levels and

modulating calcium ion (Ca2+) availability.[1][2]
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Mechanism of Action
The primary mechanism of action of Tiropramide involves the inhibition of phosphodiesterase

(PDE), the enzyme responsible for the degradation of cAMP.[1][3] This leads to an

accumulation of cAMP within smooth muscle cells, which in turn activates protein kinase A

(PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), the

enzyme critical for initiating muscle contraction.[1]

Furthermore, Tiropramide has been shown to inhibit the influx of extracellular calcium ions and

the release of calcium from intracellular stores, further contributing to muscle relaxation.[4][5]

Some studies also suggest a mild anticholinergic effect, where Tiropramide may block the

action of acetylcholine on muscarinic receptors in smooth muscle.[1]

A diagram illustrating the signaling pathway of Tiropramide is presented below.
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Caption: Signaling pathway of Tiropramide in smooth muscle cells.

In Vivo Pharmacodynamic Studies
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Tiropramide has demonstrated broad-spectrum antispasmodic activity in various preclinical

models. The following table summarizes the effective doses of Tiropramide in different animal

models and experimental conditions.
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Animal Model Condition
Route of
Administration

Effective Dose
Range

Reference

Mouse

Gastric emptying

retarded by

CCK-8 or

morphine

i.p. or i.v. 4-40 mg/kg [6]

Mouse

Gastric emptying

retarded by

CCK-8 or

morphine

oral 50-90 mg/kg [6]

Mouse

Progression of

intestinal

contents

i.p. or i.v. 4-40 mg/kg [6]

Mouse

Progression of

intestinal

contents

oral 50-90 mg/kg [6]

Rabbit

Spontaneous

motility of the

colon

(anesthetized)

i.p. or i.v. 4-40 mg/kg [6]

Rabbit

Spontaneous

motility of the

colon

(anesthetized)

oral 50-90 mg/kg [6]

Rat
Diarrhea induced

by castor oil
i.p. or i.v. 4-40 mg/kg [6]

Rat
Diarrhea induced

by castor oil
oral 50-90 mg/kg [6]

Guinea Pig

Spasm of the

sphincter of Oddi

provoked by

morphine

i.p. or i.v. 4-40 mg/kg [6]
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Guinea Pig

Spasm of the

sphincter of Oddi

provoked by

morphine

oral 50-90 mg/kg [6]

Rat

Contractions of

the urinary

bladder

(anesthetized)

i.p. or i.v. 4-40 mg/kg [6]

Rat

Contractions of

the urinary

bladder

(anesthetized)

oral 50-90 mg/kg [6]

In Vitro Pharmacodynamic Studies
In isolated smooth muscle preparations, Tiropramide has been shown to relax various types of

smooth muscle contracted by different stimuli.
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Tissue Preparation Stimulus
Effective
Concentration

Reference

Guinea Pig Isolated

Stomach
Electrical stimulation 5-60 µmol/L [7]

Guinea Pig

Longitudinal Ileum

Muscle

Electrical impulses,

BaCl₂, acetylcholine,

histamine, serotonin,

substance P, CCK-8

5-60 µmol/L [7]

Rabbit Jejunum

Spontaneous and

electrically inhibited

contractions

5-60 µmol/L [7]

Rat Ascending Colon

Spontaneous and

BaCl₂/acetylcholine-

induced contractions

5-60 µmol/L [7]

Guinea Pig Gall

Bladder Circular

Muscle

BaCl₂, acetylcholine,

histamine, cerulein
5-60 µmol/L [7]

Guinea Pig

Pyeloureter

Spontaneous

contractions
5-60 µmol/L [7]

Rat Uterus
Oxytocin, serotonin,

acetylcholine, PGF₂α
5-60 µmol/L [7]

Rat Portal Vein
Spontaneous

contractions
5-60 µmol/L [7]

Rat Tail Artery

Electrical stimulation,

epinephrine,

ergotamine

5-60 µmol/L [7]

Rabbit Aortic Strip Norepinephrine 5-60 µmol/L [7]

Bovine Coronary

Artery Strip

HCl-induced

depolarization
5-60 µmol/L [7]
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Rat Isolated Detrusor
Ca²⁺-induced

contraction
IC₅₀: 3.3 x 10⁻⁶ M [5]

Pharmacokinetics
Detailed quantitative pharmacokinetic data for Tiropramide in preclinical models is limited in the

publicly available literature. However, a study using radiolabeled Tiropramide in rats has

provided some insights into its absorption, distribution, and metabolism.

Absorption and Bioavailability
After oral administration of ¹⁴C-Tiropramide to rats, the absolute bioavailability of total

radioactivity was found to be 0.67, while that of the parent Tiropramide was 0.23.[8] This

suggests a significant first-pass metabolism.[8]

Distribution
A study on the distribution of ¹⁴C-Tiropramide in rats after single intravenous or oral

administration showed that the distribution and elimination patterns from various organs were

substantially similar regardless of the administration route, with the exception of higher initial

concentrations in the gastrointestinal tract after oral administration.[9]

Metabolism
Following oral administration in rats, Tiropramide is extensively metabolized.[8] The parent

compound is the most abundant substance in plasma up to one hour post-administration, after

which the metabolite CR 1098 ((±)α-benzoylamino-4-(2-ethylamino-ethoxy)-N,N-dipropyl-

benzenepropanamide) becomes predominant.[8] After intravenous administration, Tiropramide

and five metabolites were identified in plasma, with the parent drug accounting for 51% of the

total radioactivity's AUC.[8]

Quantitative Pharmacokinetic Parameters
A comprehensive table of key pharmacokinetic parameters such as Cmax, Tmax, AUC,

elimination half-life, clearance, and volume of distribution in various preclinical species is not

available in the public domain.
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Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available.

However, based on the descriptions in the publications, a general workflow for evaluating the in

vivo antispasmodic activity of a compound like Tiropramide can be outlined.

In Vivo Antispasmodic Activity Protocol

Animal Acclimatization

Grouping and Randomization

Induction of Spasm/Pathological Condition

Drug Administration (Tiropramide/Vehicle/Reference)

Measurement of Pharmacodynamic Endpoint

Data Analysis and Comparison

Click to download full resolution via product page

Caption: Generalized workflow for in vivo antispasmodic studies.
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Example In Vivo Protocol Outline (Based on available
literature[6])

Animal Model: Select appropriate animal species (e.g., mouse, rat, guinea pig) based on the

specific research question.

Induction of Spasm:

Gastrointestinal Motility: Administer an agent to induce spasm or alter motility (e.g.,

morphine, cholecystokinin octapeptide [CCK-8]).

Diarrhea Model: Induce diarrhea using an agent like castor oil.

Sphincter of Oddi Spasm: Induce spasm with morphine.

Drug Administration: Administer Tiropramide, a vehicle control, and a positive control (e.g.,

papaverine) via the desired route (oral, intraperitoneal, or intravenous).

Pharmacodynamic Assessment:

Gastric Emptying: Measure the amount of a charcoal meal remaining in the stomach after

a specific time.

Intestinal Transit: Measure the distance traveled by a charcoal meal through the small

intestine.

Colon Motility: Record the spontaneous contractions of the colon in an anesthetized

animal.

Diarrhea: Observe and score the incidence and severity of diarrhea.

Sphincter of Oddi Pressure: Measure the pressure within the sphincter of Oddi.

Data Analysis: Compare the effects of Tiropramide with the vehicle and positive control

groups to determine its antispasmodic efficacy.

Conclusion
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Tiropramide is a potent smooth muscle relaxant with a multi-faceted mechanism of action

primarily involving the potentiation of the cAMP signaling pathway and modulation of calcium

ion homeostasis. Preclinical studies have demonstrated its efficacy in a variety of in vivo and in

vitro models of smooth muscle spasm. However, a significant gap exists in the publicly

available literature regarding detailed, quantitative pharmacokinetic parameters in preclinical

species. Further studies to elucidate the complete pharmacokinetic profile of Tiropramide in

animals would be beneficial for a more comprehensive understanding of its preclinical

properties and for guiding further drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1683183#pharmacokinetics-and-
pharmacodynamics-of-tisocromide-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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